molecular formula C16H26N2O2 B2655214 2,5-Bis[(pentan-3-yl)amino]cyclohexa-2,5-diene-1,4-dione CAS No. 865078-82-6

2,5-Bis[(pentan-3-yl)amino]cyclohexa-2,5-diene-1,4-dione

Cat. No.: B2655214
CAS No.: 865078-82-6
M. Wt: 278.396
InChI Key: RXBWOJUZYPXPII-UHFFFAOYSA-N
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Description

2,5-Bis[(pentan-3-yl)amino]cyclohexa-2,5-diene-1,4-dione is a chemical compound with the CAS Registry Number 865078-82-6. Its molecular formula is C16H26N2O2, corresponding to a molecular weight of 278.39 g/mol . This compound is a derivative of the cyclohexa-2,5-diene-1,4-dione core structure, which is also known as a para-benzoquinone derivative, functionalized with two (pentan-3-yl)amino substituents at the 2 and 5 positions . The compound is identified by the SMILES code O=C1C(NC(CC)CC)=CC(C(NC(CC)CC)=C1)=O and is assigned the MDL number MFCD05148423 . This substance is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers specializing in organic synthesis, materials science, and chemical biology can utilize this compound as a building block for further functionalization. Its quinone structure, similar to other substituted cyclohexadienediones like 2,5-bis(cyclohexylamino)cyclohexa-2,5-diene-1,4-dione, suggests potential applicability in the development of organic semiconductors, redox-active molecules, and ligands for metal-organic frameworks . The specific steric and electronic properties imparted by the (pentan-3-yl)amino groups make it a subject of interest for studying structure-property relationships in designed molecular systems. Proper handling procedures should be followed, and the compound should be stored according to the provided safety data. Global shipping is available for this product to support the international research community.

Properties

IUPAC Name

2,5-bis(pentan-3-ylamino)cyclohexa-2,5-diene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-5-11(6-2)17-13-9-16(20)14(10-15(13)19)18-12(7-3)8-4/h9-12,17-18H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBWOJUZYPXPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC1=CC(=O)C(=CC1=O)NC(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[(pentan-3-yl)amino]cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with pentan-3-ylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a catalyst like palladium on carbon to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the purification of the final product through techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[(pentan-3-yl)amino]cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in different fields .

Scientific Research Applications

2,5-Bis[(pentan-3-yl)amino]cyclohexa-2,5-diene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 2,5-Bis[(pentan-3-yl)amino]cyclohexa-2,5-diene-1,4-dione exerts its effects involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include oxidative stress responses and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. Aliphatic Substituents: Phenylamino groups (CAS 3421-08-7) introduce π-conjugation, stabilizing the quinone core but reducing solubility in aqueous media .
  • Electronic Modulation: Diethylamino groups exhibit stronger electron-donating effects, which may alter redox behavior compared to bulkier pentan-3-yl substituents .

Toxicity and Bioavailability

  • 6PPD-Q (): A structurally related tire-derived quinone, 6PPD-Q, causes species-specific mortality in aquatic organisms due to oxidative stress mechanisms. Its 4-methylpentan-2-yl and phenyl substituents contribute to environmental persistence .
  • 77PDQ (): Detected in human urine at higher concentrations in females (mean 1.5 ng/mL vs. 0.87 ng/mL in males), suggesting gender-specific metabolism or exposure pathways. Its 5-methylhexan-2-yl group may influence renal clearance .
  • Its pentan-3-yl groups may degrade more readily than aromatic substituents, reducing environmental persistence .

Metabolic Pathways

PPD-derived quinones are often metabolized via hepatic oxidation or conjugation. For example, 2,5-Bis(phenylamino) derivatives undergo cytochrome P450-mediated hydroxylation, generating reactive intermediates . The branched alkyl chains in the target compound may favor glucuronidation, enhancing excretion .

Biological Activity

2,5-Bis[(pentan-3-yl)amino]cyclohexa-2,5-diene-1,4-dione (CAS No. 865078-82-6) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C16H26N2O2
  • Molecular Weight : 278.396 g/mol
  • SMILES Notation : CCC(NC1=CC(=O)C(=CC1=O)NC(CC)CC)

This structure features two pentan-3-ylamino groups attached to a cyclohexa-2,5-diene core with two keto groups, which may contribute to its reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that derivatives of cyclohexa-2,5-diene compounds exhibit significant anticancer activity. For instance, a related compound demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapeutics .

Table 1: Summary of Anticancer Studies on Similar Compounds

Compound NameCell Line TestedIC50 (µM)Selectivity Ratio
Compound AHepG21015
Compound BMCF7520
This compoundTBDTBDTBD

Note: TBD = To Be Determined.

The proposed mechanism for the biological activity of this compound involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. Research indicates that compounds with similar structures can inhibit cell proliferation by interfering with DNA synthesis and repair mechanisms .

Pharmacokinetics and Toxicology

Data on the pharmacokinetics of this compound is limited; however, studies on related compounds suggest that they may undergo metabolic transformations in the liver and exhibit varying degrees of bioavailability. Toxicological assessments are necessary to determine safe dosage levels and potential side effects.

Case Studies

  • Case Study on Antitumor Activity : A study assessed the efficacy of a similar compound in inhibiting tumor growth in murine models. The results showed a significant reduction in tumor size compared to control groups.
  • Clinical Observations : Clinical trials involving related compounds have reported favorable outcomes in patients with specific types of cancer, highlighting the need for further investigation into the biological activity of this compound.

Q & A

What established synthetic routes are available for 2,5-Bis[(pentan-3-yl)amino]cyclohexa-2,5-diene-1,4-dione, and how can reaction conditions be optimized?

Level: Basic
Methodological Answer:
The compound can be synthesized via 1,4-addition of amines to quinones followed by oxidation. For example, selenium dioxide-mediated oxidative coupling of arylamines with quinones has been reported (e.g., forming analogous structures via Scheme 7 in ). Optimization involves adjusting stoichiometry, temperature (typically 60–100°C), and solvent polarity (e.g., DMF or THF). Monitoring via TLC and HPLC ensures reaction completion. Post-synthesis, purification by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves yield and purity .

How can researchers confirm the structural integrity and purity of this compound?

Level: Basic
Methodological Answer:

  • Structural Confirmation: Single-crystal X-ray diffraction (SC-XRD) using programs like WinGX and ORTEP provides unambiguous structural determination (e.g., transoid geometry in analogous oxamide derivatives, as shown in ).
  • Spectroscopic Validation: Use 1^1H/13^{13}C NMR to verify substituent positions and FT-IR for functional groups (e.g., quinone C=O stretches at ~1680 cm1^{-1}).
  • Purity Assessment: High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) quantifies impurities (<2% threshold) .

How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Level: Advanced
Methodological Answer:
Contradictions (e.g., unexpected NMR splitting or IR bands) may arise from conformational flexibility, tautomerism, or impurities. Strategies include:

  • Multi-Technique Cross-Validation: Combine SC-XRD ( ) with computational methods (DFT calculations for NMR chemical shifts).
  • Dynamic NMR Studies: Variable-temperature NMR can detect rotational barriers in substituents (e.g., pentan-3-yl groups).
  • Isolation of Byproducts: Fractional crystallization or preparative TLC isolates impurities for independent analysis .

What methodologies assess the environmental impact of this compound, particularly its ecotoxicity?

Level: Advanced
Methodological Answer:

  • Bioassays: Acute toxicity testing on model organisms (e.g., Daphnia magna or coho salmon) using OECD guidelines. For example, 6PPD-quinone (a structural analog) showed LC50_{50} values <1 µg/L in coho salmon ( ).
  • Degradation Studies: Simulate environmental conditions (UV light, microbial consortia) and quantify degradation products via LC-MS/MS.
  • QSAR Modeling: Predict ecotoxicity using substituent-specific parameters (e.g., logP, HOMO-LUMO gaps) .

How can thermal stability be determined under experimental or storage conditions?

Level: Advanced
Methodological Answer:

  • Thermogravimetric Analysis (TGA): Measures mass loss under controlled heating (e.g., 10°C/min in N2_2). For quinone derivatives, decomposition typically occurs >200°C ( ).
  • Differential Scanning Calorimetry (DSC): Identifies phase transitions and exothermic/endothermic events (e.g., melting points, oxidative stability).
  • Accelerated Aging Studies: Store samples at 40°C/75% RH for 6 months and monitor purity via HPLC .

What safety protocols are critical when handling this compound in laboratory settings?

Level: Basic
Methodological Answer:

  • PPE Requirements: Nitrile gloves, lab coat, and safety goggles. Use fume hoods to prevent inhalation ( ).
  • Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste (UN3077, Environmentally Hazardous Substance; ).
  • Storage: Store in amber vials at –20°C under inert gas (N2_2) to prevent oxidation. Monitor shelf life via periodic COA checks .

What challenges arise in scaling up synthesis while maintaining purity, and how are they addressed?

Level: Advanced
Methodological Answer:

  • Byproduct Formation: Scale-up may amplify side reactions (e.g., overoxidation). Mitigate via precise stoichiometric control and in-situ monitoring (ReactIR).
  • Purification Bottlenecks: Replace column chromatography with continuous flow systems or centrifugal partition chromatography.
  • Process Analytical Technology (PAT): Implement real-time HPLC or Raman spectroscopy for quality control during pilot-scale production .

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